molecular formula C16H9NO6 B1606668 5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid CAS No. 47275-11-6

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid

Cat. No.: B1606668
CAS No.: 47275-11-6
M. Wt: 311.24 g/mol
InChI Key: WPNQLRHQPSJNDY-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid is a chemical compound with the molecular formula C16H9NO6 and a molecular weight of 311.246 g/mol . This compound is characterized by the presence of a 1,3-dioxoisoindole ring attached to a benzene ring with two carboxylic acid groups. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid typically involves the reaction of phthalic anhydride with an appropriate amine in the presence of a solvent such as isopropanol (IPA) and water. The reaction is carried out under reflux conditions using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent carboxylic acid.

Scientific Research Applications

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially influencing their function and activity .

Comparison with Similar Compounds

5-(1,3-Dioxoisoindolin-2-yl)isophthalic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound due to the presence of the 1,3-dioxoisoindole ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-6-8(15(20)21)5-9(7-10)16(22)23/h1-7H,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNQLRHQPSJNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318303
Record name NSC328481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47275-11-6
Record name NSC328481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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